molecular formula C9H8N2O3S2 B4327353 METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE

METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE

Cat. No.: B4327353
M. Wt: 256.3 g/mol
InChI Key: OTOSCJRZSCRIQH-UHFFFAOYSA-N
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Description

Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that contains both thiazolidine and thiophene moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)thiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(4-morpholinyl)phenyl)acetamide

Uniqueness

Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)thiophene-2-carboxylate is unique due to its specific combination of thiazolidine and thiophene moieties. This combination imparts distinct pharmacological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c1-14-8(13)7-5(2-3-15-7)11-6(12)4-16-9(11)10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSCJRZSCRIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C(=O)CSC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE
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METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE
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METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE
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METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE
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METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 3-(2-IMINO-4-OXO-1,3-THIAZOLAN-3-YL)-2-THIOPHENECARBOXYLATE

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